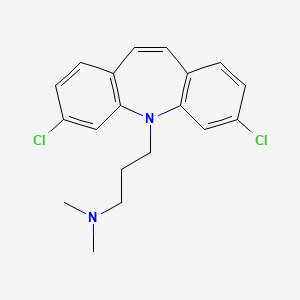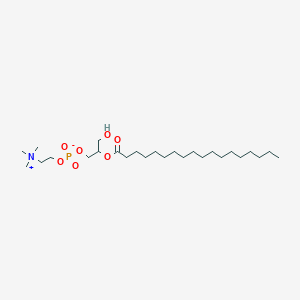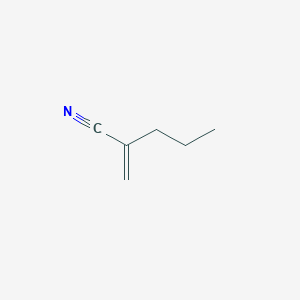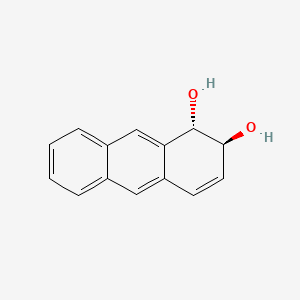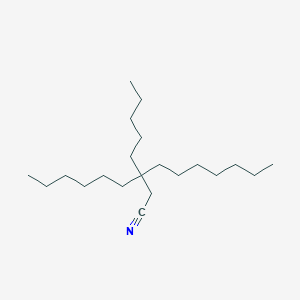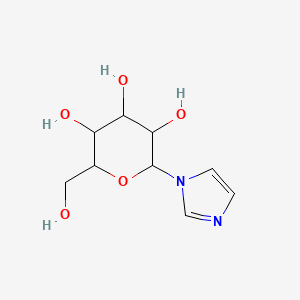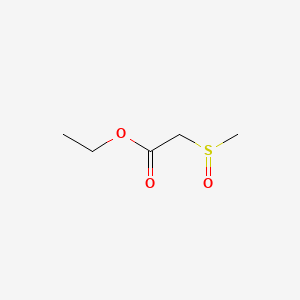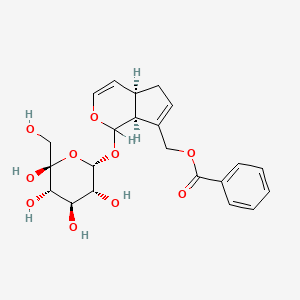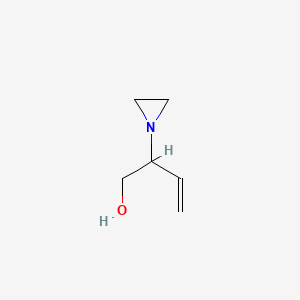![molecular formula C50H63N5O6S B14155517 3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid CAS No. 676615-75-1](/img/structure/B14155517.png)
3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid” is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonyl, diazenyl, and carboxylic acid groups. This compound is likely to exhibit unique chemical and physical properties due to its intricate structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the diazenyl group: This could be achieved through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with another aromatic compound.
Introduction of the sulfonyl group: This step might involve sulfonation reactions, where an aromatic compound is treated with sulfuric acid or chlorosulfonic acid.
Formation of the naphthalen-2-yl group: This could be synthesized through Friedel-Crafts acylation or alkylation reactions.
Attachment of the octadecylamino group: This might involve nucleophilic substitution reactions where an amine group is introduced.
Final assembly: The final steps would involve coupling all the intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Using catalysts to speed up reactions and increase efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route can be scaled up from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The diazenyl group can be reduced to form an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the diazenyl group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of dyes: The diazenyl group suggests potential use in the synthesis of azo dyes.
Catalysis: The compound could serve as a ligand in catalytic reactions.
Biology
Biomolecular labeling: The compound could be used to label biomolecules for imaging and tracking.
Medicine
Drug development: The compound’s unique structure might be explored for therapeutic applications.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. For example:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound could interact with cellular receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo dyes: Compounds with similar diazenyl groups.
Sulfonamides: Compounds with similar sulfonyl groups.
Naphthalene derivatives: Compounds with similar naphthalen-2-yl groups.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer unique chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
676615-75-1 |
|---|---|
Molekularformel |
C50H63N5O6S |
Molekulargewicht |
862.1 g/mol |
IUPAC-Name |
3-[[1-hydroxy-4-[[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]naphthalene-2-carbonyl]amino]-4-(octadecylamino)benzoic acid |
InChI |
InChI=1S/C50H63N5O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-51-45-30-26-38(50(58)59)34-47(45)52-49(57)43-35-46(41-22-19-20-23-42(41)48(43)56)54-53-44-31-27-39(33-37(44)3)55-62(60,61)40-28-24-36(2)25-29-40/h19-20,22-31,33-35,51,55-56H,4-18,21,32H2,1-3H3,(H,52,57)(H,58,59) |
InChI-Schlüssel |
MJKDKTBJACUMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


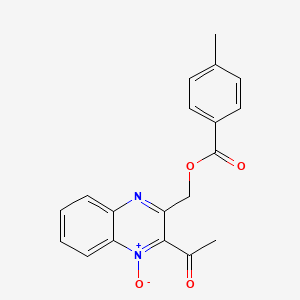

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)

